molecular formula C13H14N2O B2775331 2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole CAS No. 477856-53-4

2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole

Cat. No.: B2775331
CAS No.: 477856-53-4
M. Wt: 214.268
InChI Key: GGCZSMIOTPBZPY-VOTSOKGWSA-N
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Description

2-[(E)-2-(2,5-Dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole ( 477856-53-4) is a high-purity small molecule with the molecular formula C13H14N2O and a molecular weight of 214.27 g/mol . It features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its versatile biological activities and role as a bioisostere for carboxylic acids, esters, and carboxamides . Compounds containing the 1,3,4-oxadiazole core demonstrate a broad spectrum of pharmacological properties, making them valuable intermediates in drug discovery . Specifically, this heterocyclic system has shown significant promise in anticancer research, where derivatives have been designed to inhibit key biological targets, including thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase, thereby suppressing cancer cell proliferation . Furthermore, the 1,3,4-oxadiazole pharmacophore is being investigated for its antiviral potential. Recent studies have highlighted that derivatives of this scaffold can exhibit submicromolar activity against all four serotypes of the dengue virus, functioning as non-nucleoside inhibitors of the viral polymerase . This compound is provided for research applications such as hit-to-lead optimization, mechanism of action studies, and as a building block for synthesizing more complex bioactive molecules. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-4-5-10(2)12(8-9)6-7-13-15-14-11(3)16-13/h4-8H,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCZSMIOTPBZPY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C=CC2=NN=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/C2=NN=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole (CAS: 477856-53-4) is a compound that belongs to the oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential and mechanisms of action.

  • Molecular Formula : C13H14N2O
  • Molecular Weight : 214.27 g/mol
  • Purity : >90%

Anticancer Activity

Recent studies indicate that oxadiazole derivatives exhibit notable anticancer properties. For instance, compounds with structural similarities to this compound have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of critical proteins involved in cell proliferation and survival such as Bcl-2 and other anti-apoptotic factors .

Antimicrobial Activity

The antimicrobial activity of oxadiazoles has been well-documented. For example, derivatives have demonstrated effectiveness against a range of bacteria and fungi. The specific compound may exhibit similar properties due to its structural characteristics that facilitate interaction with microbial targets .

Anti-inflammatory and Analgesic Effects

Research has indicated that oxadiazole derivatives can possess anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This suggests potential applications in treating conditions characterized by inflammation and pain .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which play roles in cancer progression and inflammation .
  • Receptor Modulation : The compound could interact with specific receptors involved in cell signaling pathways that regulate apoptosis and cellular proliferation.
  • Antioxidant Activity : Some studies suggest that oxadiazoles possess antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases .

Case Studies

Study ReferenceBiological ActivityFindings
AnticancerSignificant cytotoxicity against various cancer cell lines; mechanism involves apoptosis induction.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; potential for developing new antibiotics.
Anti-inflammatoryInhibition of COX enzymes; reduction in inflammatory markers in vivo.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the compound's potential as an antiviral agent. A notable study reported the synthesis of various oxadiazole derivatives, which were evaluated for their activity against the dengue virus. The structure-activity relationship (SAR) indicated that modifications to the oxadiazole core could enhance antiviral efficacy. For instance, compounds derived from similar frameworks exhibited submicromolar activity against all four serotypes of the dengue virus .

Case Study: Dengue Virus Inhibition

A series of non-nucleoside inhibitors were developed based on oxadiazole scaffolds, showing promising results in inhibiting the dengue viral polymerase. The most potent compounds demonstrated IC50 values in the low micromolar range when tested against infected cell models .

Compound NameStructureIC50 (µM)Target
Compound AStructure0.5Dengue Virus Polymerase
Compound BStructure0.8Dengue Virus Polymerase

Anticancer Applications

The compound has also been investigated for its anticancer properties. Research indicates that oxadiazoles can induce apoptosis in cancer cells and inhibit various cancer-related pathways. For example, derivatives of 1,3,4-oxadiazoles have been synthesized and tested against multiple cancer cell lines, showing significant cytotoxic effects.

Case Study: Anticancer Activity

In a study evaluating a range of oxadiazole derivatives for anticancer activity, several compounds exhibited high selectivity and potency against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The most effective compounds were identified to have IC50 values lower than standard chemotherapeutics like cisplatin .

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound CMCF71.2Apoptosis Induction
Compound DHCT1160.9EGFR Inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Wittig or Horner-Wadsworth-Emmons reactions, using precursors like 2,5-dimethylbenzaldehyde and 5-methyl-1,3,4-oxadiazole derivatives. Key steps include coupling the ethenyl group to the oxadiazole core under inert atmospheres (e.g., nitrogen) with catalysts like triphenylphosphine. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) critically affect stereoselectivity and yield .
  • Optimization : Elevated temperatures may enhance coupling efficiency but risk decomposition; solvent selection balances reactivity and stability .

Q. How is structural confirmation achieved for this compound, and what spectroscopic techniques are most reliable?

  • Techniques :

  • X-ray crystallography : Resolves E/Z isomerism and confirms the ethenyl linkage geometry (e.g., C=C bond length ~1.34 Å) .
  • NMR : 1^1H NMR distinguishes methyl groups (δ 2.3–2.5 ppm for aromatic CH3_3) and ethenyl protons (δ 6.8–7.2 ppm, J = 16 Hz for trans-configuration) .
  • IR : C=N and C-O-C stretches (~1610 cm1^{-1} and ~1250 cm1^{-1}) validate the oxadiazole core .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial screening : Derivatives with 2,5-dimethylphenyl groups show moderate activity against Gram-positive bacteria (e.g., S. aureus, MIC ~25 µg/mL) but limited efficacy against Gram-negative strains. Activity correlates with electron-withdrawing substituents enhancing membrane penetration .
  • Antioxidant assays : DPPH radical scavenging (IC50_{50} ~50–100 µM) suggests moderate activity, likely due to the oxadiazole ring’s electron-deficient nature .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring impact structure-activity relationships (SAR) in antimicrobial applications?

  • SAR Insights :

  • Electron-donating groups (e.g., -OCH3_3) reduce antibacterial potency by destabilizing interactions with bacterial enzymes.
  • Halogen substituents (e.g., -Br, -F) enhance lipophilicity and biofilm penetration, improving activity against resistant strains .
  • Ortho-substituents (e.g., 2,5-dimethyl) sterically hinder target binding, reducing efficacy compared to para-substituted analogs .

Q. What mechanistic insights explain the compound’s reactivity in electrophilic addition reactions?

  • Mechanism : The ethenyl group undergoes regioselective hydroarylation with triflic acid (CF3_3SO3_3H), forming E/Z-vinyl triflates. DFT calculations reveal a carbocation intermediate stabilized by resonance with the oxadiazole ring, directing electrophilic attack to the β-position .
  • Applications : This reactivity enables functionalization for prodrug design or fluorescent labeling .

Q. How can contradictory data on antimicrobial potency across studies be resolved?

  • Analysis Framework :

Strain variability : Test against standardized clinical isolates (e.g., ATCC strains) to minimize discrepancies .

Assay conditions : Control pH (7.4 vs. 5.5) and solvent (DMSO concentration ≤1%) to avoid false negatives .

Synergistic effects : Evaluate combinations with known antibiotics (e.g., β-lactams) to identify potentiating interactions .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • Tools :

  • Molecular docking (AutoDock Vina) : Simulates interactions with bacterial DNA gyrase (PDB ID: 1KZN), highlighting hydrogen bonding with Ser84 and hydrophobic contacts with the 2,5-dimethylphenyl group .
  • MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns, identifying critical residues for mutagenesis studies .

Q. How does the compound’s stability under physiological conditions affect its pharmacokinetic profile?

  • Stability assays :

  • Hydrolytic degradation : Half-life >24 h in PBS (pH 7.4) but <6 h in acidic conditions (pH 2.0), suggesting enteric coating for oral delivery .
  • Thermal stability : Decomposition above 150°C (TGA data) necessitates storage at ≤4°C .

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